1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride
Description
1-[6-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine hydrochloride is a halogenated pyridine derivative featuring a 2,2-difluoroethoxy substituent at the 6-position of the pyridine ring and a primary amine group at the 2-position, stabilized as a hydrochloride salt. Pyridine-based compounds with electron-withdrawing substituents (e.g., halogens, fluorinated alkoxy groups) are often explored for pharmacological applications due to their enhanced metabolic stability and binding affinity . The hydrochloride salt form improves solubility, a critical factor in drug formulation .
Properties
CAS No. |
2763756-13-2 |
|---|---|
Molecular Formula |
C8H11ClF2N2O |
Molecular Weight |
224.63 g/mol |
IUPAC Name |
[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H10F2N2O.ClH/c9-7(10)5-13-8-3-1-2-6(4-11)12-8;/h1-3,7H,4-5,11H2;1H |
InChI Key |
VDLCDEIANQONNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)OCC(F)F)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Cyanohydrins
The foundational method derives from the reductive amination of cyanohydrins with pyridin-2-yl-methylamine derivatives, as detailed in EP1358179B1. This route begins with the synthesis of a cyanohydrin intermediate, 6-(3-chloro-4-fluoro-benzoyl)-1-oxa-6-aza-spiro[2.5]octane-2-carbonitrile (Compound V), via reaction of chloroacetonitrile with 1-(3-chloro-4-fluoro-benzoyl)piperidin-4-one in dichloromethane and sodium hydroxide. Subsequent treatment with hydrogen fluoride-pyridine complex at 40°C yields [1-(3-chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-yl]-hydroxy-acetonitrile (Compound III), which undergoes reductive amination with (5-methyl-pyridin-2-ylmethyl)amine in methanol using sodium cyanoborohydride (NaBH3CN) and 1,4-diazabicyclo[2.2.2]octane (DABCO).
Critical Parameters:
Nucleophilic Substitution and Deprotection
An alternative pathway from Figshare’s supporting information involves nucleophilic substitution on 2-chloro-6-(2,2-difluoroethoxy)pyridin-4-amine. The tert-butyl carbamate-protected intermediate undergoes deprotection in TFA/dichloromethane (DCM) (1:1 v/v) at 40°C for 18 hours, followed by basification and extraction with DCM/isopropanol (4:1). This method avoids hazardous cyanide reagents and simplifies purification.
Optimization Highlights:
-
Deprotection Efficiency: 82% yield achieved via TFA-mediated cleavage.
-
Workup: Basification with 2 M HCl and phase separation minimizes emulsion formation.
Intermediate Characterization and Analytical Validation
[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-yl]-hydroxy-acetonitrile (Compound III)
This compound
-
1H NMR (DMSO-d6): δ 6.63 (d, J = 1.7 Hz, 1H), 4.52 (td, J = 14.0, 3.5 Hz, 2H), 3.85 (s, 2H).
-
Elemental Analysis: C 55.17%, H 5.99%, N 11.08% (theoretical: C 55.37%, H 5.86%, N 11.23%).
Process Optimization and Scalability
Cyanide Scavenging in Reductive Amination
The addition of FeSO4·7H2O (0.0407 mol) to the reaction medium chelates free cyanide ions, reducing byproduct formation during NaBH3CN-mediated reduction. Alternative metal salts (CuSO4, ZnCl2) showed inferior complexation efficiency.
Solvent and Temperature Effects
-
Methanol vs. Ethanol: Methanol’s lower boiling point (64.7°C) facilitates room-temperature reactions, whereas ethanol requires heating to 70°C.
-
Reaction Time: Prolonged stirring (24 hours) at 110°C improved amidation yields in CuSO4-catalyzed methylamine reactions.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
The patent route demonstrates scalability to kilogram-scale synthesis, exemplified by the use of 28.4 L dichloromethane and 11.7 L sodium hydroxide for epoxide formation. Decolorization with silica (2 kg) and animal charcoal (500 g) ensures product purity without costly chromatography. In contrast, the Figshare method suits smaller batches (<100 g) due to TFA’s corrosivity and DCM’s environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Substituent Impact :
- Electron-Withdrawing Groups (e.g., CF₃, Cl) : Increase metabolic stability and receptor binding but may reduce solubility .
- Fluorinated Alkoxy Groups (e.g., -OCH₂CF₂H): Enhance polarity and resistance to oxidative degradation compared to non-fluorinated analogs .
- Positioning : Substituents at the 6-position (pyridine) or para-position (phenyl) influence steric interactions and electronic effects .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
Hydrochloride salts generally exhibit superior aqueous solubility compared to free bases. For example:
- Diphenhydramine Hydrochloride (C₁₇H₂₁NO·HCl): Solubility >50 mg/mL in water, facilitating rapid absorption .
- 2-(Methylsulfonyl)ethanamine HCl: High solubility in DMF and ethanol, critical for synthetic applications .
The target compound’s difluoroethoxy group likely confers moderate solubility (~10–50 mg/mL), balancing lipophilicity and polarity .
Pharmacological Potential
Pyridine derivatives with fluorinated substituents are frequently investigated as kinase inhibitors or neurotransmitter analogs. For instance:
Q & A
Q. What are the optimized synthetic routes for 1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution between a pyridine precursor (e.g., 6-chloropyridin-2-ylmethanamine) and 2,2-difluoroethanol under basic conditions. Key parameters include:
- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may increase side reactions.
- Catalysts : Use of K₂CO₃ or NaH to deprotonate the alcohol and activate the leaving group .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
For large-scale production, continuous flow reactors are recommended to minimize impurities and improve reproducibility .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹⁹F NMR to verify substitution patterns (e.g., difluoroethoxy group at pyridine C6) and amine protonation state .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₁ClF₂N₂O) .
- HPLC-PDA : Purity assessment (>98%) using reverse-phase chromatography with UV detection at 254 nm .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : The hydrochloride salt enhances water solubility but may hydrolyze in strongly alkaline conditions (pH > 10). Stability studies should include buffered solutions (pH 2–9) monitored via HPLC .
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 200°C, suggesting storage at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the difluoroethoxy group in further derivatization?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C–O and C–F bonds to identify sites for functionalization (e.g., SNAr reactions at pyridine C2/C4) .
- Molecular Dynamics (MD) : Simulate solvation effects in aprotic solvents to optimize reaction pathways .
- Example : DFT studies on analogous pyridine derivatives show that electron-withdrawing groups (e.g., –CF₂O–) enhance electrophilic substitution at adjacent positions .
Q. What strategies resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Dose-Response Curves : Replicate assays under standardized conditions (e.g., fixed pH, ionic strength) to isolate compound-specific effects .
- Off-Target Screening : Use SPR (Surface Plasmon Resonance) or thermal shift assays to identify non-specific binding to proteins .
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay buffer composition (e.g., ATP concentration variations) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
Methodological Answer:
- Bioisosteric Replacement : Substitute the difluoroethoxy group with –OCF₃ or –OCH₂CF₃ to modulate lipophilicity (logP) and metabolic stability .
- Pharmacophore Mapping : Overlay 3D structures of active/inactive analogs to identify critical hydrogen-bonding motifs (e.g., amine-pyridine interactions) .
- In Vitro ADME : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
